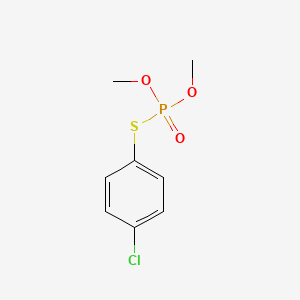
Isofenchlorfos
概要
説明
ホスホチオエートは、リン酸基の非架橋酸素原子の1つが硫黄原子に置き換えられた有機リン化合物の一種です。 この修飾は、分子にユニークな特性を付与し、ヌクレアーゼに対して耐性があり、生物系における安定性を高めます 。ホスホチオエートは、医薬品化学、分子生物学、工業用途など、さまざまな分野で広く使用されています。
2. 製法
合成ルートと反応条件: ホスホチオエートは、いくつかの方法で合成できます。一般的な方法の1つは、触媒条件下で、チオールをホスホネート、ホスフィネート、または第二級ホスフィンオキシドと反応させることです。 例えば、パラジウム触媒による脱水素化リン酸化反応を用いて、チオールとH-ホスホネートを結合させることができます 。 別の方法では、チオリン酸塩を使用し、マイクロ波照射下で、ジエチルホスファイトをアルキルハライドとトリエチルアミンと硫黄の存在下で反応させます .
工業生産方法: ホスホチオエートの工業生産では、通常、同様の合成ルートを用いた大規模な反応が行われますが、より高い収率と効率のために最適化されています。 金属フリーおよびリガンドフリー条件などの環境に優しい方法の使用も、化学廃棄物を最小限に抑え、原子経済性を向上させるために検討されています .
準備方法
Synthetic Routes and Reaction Conditions: Phosphothioates can be synthesized through several methods. One common approach involves the reaction of thiols with phosphonates, phosphinates, or secondary phosphine oxides under catalytic conditions. For example, a palladium-catalyzed dehydrogenative phosphorylation can be used to couple thiols with H-phosphonates . Another method involves the use of thiophosphate salts, where diethyl phosphite reacts with alkyl halides in the presence of triethylamine and sulfur under microwave irradiation .
Industrial Production Methods: Industrial production of phosphothioates often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of environmentally friendly methods, such as metal-free and ligand-free conditions, is also explored to minimize chemical waste and improve atom economy .
化学反応の分析
反応の種類: ホスホチオエートは、以下のようなさまざまな化学反応を起こします。
酸化: ホスホチオエートは、酸化されてリン酸塩を生成できます。
還元: ホスホチオエートは、還元されてホスフィンを生成できます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。 反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれ、目的の変換を実現します .
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ホスホチオエートの酸化は通常、リン酸塩を生成しますが、求核置換反応では、さまざまな有機リン化合物を生成することができます .
4. 科学研究への応用
ホスホチオエートは、科学研究において幅広い用途があります。
科学的研究の応用
Phosphothioates have a wide range of applications in scientific research:
作用機序
ホスホチオエートの作用機序は、その用途によって異なります。 アンチセンス技術では、ホスホチオエート修飾オリゴヌクレオチドは、標的mRNAにハイブリダイズし、RNase HによるmRNAの分解または翻訳の阻害につながります 。 ホスホチオエート結合の硫黄原子は、オリゴヌクレオチドの安定性を高め、標的mRNAに対する親和性を高めます .
類似化合物との比較
ホスホチオエートは、リン酸基の非架橋酸素原子の代わりに硫黄原子が存在することで、ユニークです。 この修飾により、リン酸塩やホスホネートなどの他の有機リン化合物とは区別されます 。類似の化合物には、以下のようなものがあります。
リン酸塩: リン酸基に酸素原子を含んでいます。
ホスホネート: 硫黄-リン結合ではなく、炭素-リン結合を含んでいます。
ホスフィネート: 硫黄-リン結合ではなく、水素-リン結合を含んでいます.
ホスホチオエートは、これらの類似化合物と比較して、安定性と酵素分解に対する耐性が向上しており、生物学的および医学的用途において特に貴重です .
生物活性
Isofenchlorfos is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. Its biological activity is of significant interest due to its potential impacts on human health and the environment. This article delves into the biological mechanisms, toxicity, and case studies associated with this compound, supported by relevant data tables and research findings.
This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors, which can cause various physiological effects, including muscle paralysis and respiratory failure.
Toxicological Profile
The toxicological profile of this compound has been extensively studied. Key findings include:
- Acute Toxicity : The median lethal dose (LD50) for rats is approximately 15 mg/kg when administered orally, indicating high acute toxicity.
- Chronic Effects : Long-term exposure has been associated with neurotoxic effects, reproductive toxicity, and potential carcinogenicity.
- Environmental Impact : this compound has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation.
Case Studies
Several case studies have highlighted the biological activity and health risks associated with this compound exposure:
-
Case Study: Occupational Exposure
- Population : Agricultural workers exposed to this compound during pesticide application.
- Findings : Increased incidence of neurological symptoms such as headaches, dizziness, and cognitive impairments were reported. AChE levels were significantly lower in exposed individuals compared to controls, confirming enzyme inhibition.
-
Case Study: Environmental Exposure
- Location : Agricultural runoff affecting nearby water bodies.
- Findings : Fish populations exhibited altered behavior and increased mortality rates linked to this compound concentrations in water samples. Histopathological examinations revealed liver damage and gill hyperplasia.
-
Case Study: Human Poisoning Incident
- Incident : A mass poisoning event in a rural community due to improper pesticide storage.
- Findings : Symptoms included nausea, vomiting, respiratory distress, and seizures. Medical evaluations confirmed AChE inhibition in affected individuals, necessitating immediate treatment with atropine and pralidoxime.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Neurotoxicity Studies : Research indicates that chronic exposure can lead to long-lasting neurobehavioral deficits in animal models. Behavioral assessments showed impaired learning and memory functions correlated with AChE inhibition levels.
- Reproductive Toxicity Studies : In rodent models, exposure during gestation resulted in reduced fetal weight and developmental delays. Histological analyses indicated alterations in reproductive organ morphology.
Toxicity Data Summary
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 15 mg/kg |
| AChE Inhibition | Significant at low doses |
| Chronic Exposure Effects | Neurotoxicity, Reproductive toxicity |
Case Study Overview
| Case Study | Population/Location | Key Findings |
|---|---|---|
| Occupational Exposure | Agricultural Workers | Neurological symptoms; AChE inhibition confirmed |
| Environmental Exposure | Aquatic Ecosystem | Fish mortality; liver damage observed |
| Human Poisoning Incident | Rural Community | Mass poisoning; respiratory distress reported |
特性
CAS番号 |
3309-87-3 |
|---|---|
分子式 |
C8H10ClO3PS |
分子量 |
252.66 g/mol |
IUPAC名 |
1-chloro-4-dimethoxyphosphorylsulfanylbenzene |
InChI |
InChI=1S/C8H10ClO3PS/c1-11-13(10,12-2)14-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChIキー |
MUPYMRJBEZFVMT-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SC1=CC=C(C=C1)Cl |
正規SMILES |
COP(=O)(OC)SC1=CC=C(C=C1)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
3309-87-3 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,2 Dimyristoyl glycero 3 phosphorylcholine 1,2 Ditetradecanoyl glycero 3 phosphocholine 1,2 Ditetradecyl glycero 3 phosphocholine 1,2-Dimyristoyl-glycero-3-phosphorylcholine 1,2-Ditetradecanoyl-glycero-3-phosphocholine 1,2-Ditetradecyl-glycero-3-phosphocholine Dimyristoyllecithin Dimyristoylphosphatidylcholine DMCP DMPC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















